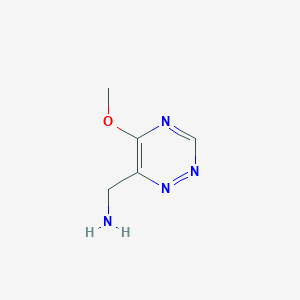

5-Methoxy-1,2,4-triazine-6-methanamine

CAS No.: 1196395-68-2

Cat. No.: VC2679576

Molecular Formula: C5H8N4O

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1196395-68-2 |

|---|---|

| Molecular Formula | C5H8N4O |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | (5-methoxy-1,2,4-triazin-6-yl)methanamine |

| Standard InChI | InChI=1S/C5H8N4O/c1-10-5-4(2-6)9-8-3-7-5/h3H,2,6H2,1H3 |

| Standard InChI Key | ZARZKWCZZDQPIU-UHFFFAOYSA-N |

| SMILES | COC1=C(N=NC=N1)CN |

| Canonical SMILES | COC1=C(N=NC=N1)CN |

Introduction

Chemical and Physical Properties

5-Methoxy-1,2,4-triazine-6-methanamine is characterized by specific physical and chemical properties that define its behavior in various environments. The compound has a well-defined molecular structure and properties as outlined in Table 1.

Table 1. Physical and Chemical Properties of 5-Methoxy-1,2,4-triazine-6-methanamine

| Property | Value |

|---|---|

| CAS Registry Number | 1196395-68-2 |

| Molecular Formula | C₅H₈N₄O |

| Molecular Weight | 140.14 g/mol |

| Physical State | Solid |

| Recommended Storage | Cool, dry place |

| LogP (estimated) | 0.03920 |

| Topological Polar Surface Area | 73.9 Ų |

The compound contains several functional groups that contribute to its chemical reactivity and potential applications. The triazine heterocyclic core provides a rigid scaffold, while the methoxy (OCH₃) group at position 5 and the methanamine (CH₂NH₂) group at position 6 serve as sites for potential chemical modifications and biological interactions .

Synthesis and Preparation Methods

The synthesis of 5-Methoxy-1,2,4-triazine-6-methanamine typically involves specific chemical reactions that form the heterocyclic triazine core with the appropriate substitution pattern.

Alternative Synthetic Pathways

Alternative synthetic pathways may include:

-

Reaction of hydrazides with 1,2-diketones in the presence of ammonium acetate and acetic acid to form the triazine ring structure

-

Modifications of existing triazine structures through functional group transformations

-

Cyclization reactions involving nitrogen-containing precursors

These synthetic approaches can be adapted based on the desired scale, available starting materials, and specific requirements for purity and yield .

Chemical Reactions

The reactivity of 5-Methoxy-1,2,4-triazine-6-methanamine is governed by its functional groups and heterocyclic structure, enabling participation in various chemical transformations.

Oxidation Reactions

The compound can undergo oxidation using standard oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically take place in aqueous or organic solvents and can target various sites in the molecule depending on reaction conditions.

Reduction Reactions

Reduction of 5-Methoxy-1,2,4-triazine-6-methanamine can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are generally performed in solvents such as ethanol or tetrahydrofuran and may selectively reduce specific functional groups within the molecule.

Substitution Reactions

The methoxy group can participate in nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and alkoxides. These reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Coupling Reactions

The methanamine group provides a reactive site for coupling reactions with carboxylic acids, acid chlorides, or activated esters. These reactions can be used to form amide bonds, enabling the synthesis of more complex derivatives with potentially enhanced biological activities.

Applications in Research and Industry

The 1,2,4-triazine scaffold, including derivatives like 5-Methoxy-1,2,4-triazine-6-methanamine, has demonstrated significant potential across multiple disciplines.

Medicinal Chemistry and Drug Development

Triazine derivatives have attracted considerable attention in medicinal chemistry due to their diverse biological activities. Numerous compounds containing 1,2,4-triazine moieties are well known in natural materials and show interesting biological, pharmacological, and medicinal properties . Some derivatives exhibit:

-

Potential as blood platelet aggregation inhibitors

-

Antiviral inhibitory activity against influenza viruses

-

Significant activity towards leukemia and ovarian cancer

The 5-Methoxy-1,2,4-triazine-6-methanamine structure serves as a useful scaffold for developing targeted therapeutic agents, with the methoxy and amine functional groups providing sites for further modification to enhance potency, selectivity, and pharmacokinetic properties.

Agricultural Chemistry

Triazine compounds have historically been used in agricultural applications. While specific data for 5-Methoxy-1,2,4-triazine-6-methanamine in this context is limited, related triazine structures have shown:

-

Herbicidal activity through selective inhibition of photosynthetic processes

-

Pesticidal properties against various agricultural pests

Material Science Applications

The triazine ring structure provides thermal stability and enables the development of heat-resistant polymers and materials. When incorporated into material designs, compounds like 5-Methoxy-1,2,4-triazine-6-methanamine can contribute to enhanced:

-

Thermal stability

-

Chemical resistance

-

Mechanical properties of polymeric materials

Biological Activity and Structure-Activity Relationships

While specific biological activity data for 5-Methoxy-1,2,4-triazine-6-methanamine is limited, insights can be gained from studies on related 1,2,4-triazine derivatives.

Structure-Activity Relationships

The biological activity of 5-Methoxy-1,2,4-triazine-6-methanamine and related compounds is influenced by specific structural features:

-

The triazine ring serves as a rigid scaffold that presents substituents in defined spatial orientations

-

The methoxy group at position 5 influences lipophilicity and hydrogen bonding capacity

-

The methanamine group at position 6 provides a site for hydrogen bonding and potential derivatization

-

The pattern of substitution on the triazine ring significantly affects biological activity profiles

Research on similar 1,2,4-triazine derivatives has demonstrated that modifications at specific positions can dramatically alter biological activity. For instance, in some GPR84 antagonists based on 1,2,4-triazines, the 5- and 6-aryl substituents bind in distinct receptor pockets with different steric requirements .

Analytical Methods for Characterization

Several analytical techniques are employed for the characterization and analysis of 5-Methoxy-1,2,4-triazine-6-methanamine and related compounds.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information, particularly for confirming substitution patterns on the triazine ring . Other spectroscopic techniques include:

-

Infrared (IR) spectroscopy for identifying functional groups

-

UV-Visible spectroscopy for electronic transitions and solvatochromic behavior

-

Mass spectrometry for molecular weight confirmation and structural elucidation

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are essential for:

-

Purity assessment and quantification

-

Separation of regioisomers in cases where multiple reaction products are formed

-

Preparative isolation of the target compound from reaction mixtures

X-ray Crystallography

X-ray crystallography provides definitive determination of molecular structure and crystal packing arrangements. This technique is particularly valuable for confirming the regiochemistry of substituted triazines, as demonstrated for other 1,2,4-triazine derivatives .

Comparative Analysis with Related Compounds

Comparing 5-Methoxy-1,2,4-triazine-6-methanamine with related triazine derivatives provides insight into structure-property relationships and potential applications.

Comparison with 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

2-Amino-4-methoxy-6-methyl-1,3,5-triazine differs in both core structure (1,3,5-triazine vs. 1,2,4-triazine) and substitution pattern. This compound has been synthesized with high yields (87-97.7%) through reactions involving methanolic sodium methylate and can be utilized as a starting material for other reactions .

Comparison with 1,2,4-Triazine GPR84 Antagonists

Recent research has identified 3,5,6-trisubstituted 1,2,4-triazines as potent antagonists of GPR84, a G-protein-coupled receptor implicated in inflammatory processes. These compounds feature more complex substitution patterns than 5-Methoxy-1,2,4-triazine-6-methanamine but share the same core 1,2,4-triazine structure .

Comparison with 6-Hydroxy-1,2,4-triazine Derivatives

6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been investigated as inhibitors of D-amino acid oxidase (DAAO). These compounds differ significantly in substitution pattern from 5-Methoxy-1,2,4-triazine-6-methanamine but demonstrate how variations in the 1,2,4-triazine scaffold can lead to specific enzyme inhibitory activities .

Future Research Directions

Several promising avenues exist for future research on 5-Methoxy-1,2,4-triazine-6-methanamine:

Structure Optimization

Systematic modification of the 5-methoxy and 6-methanamine groups could yield derivatives with enhanced properties for specific applications. Structure-activity relationship studies would provide valuable insights into the effects of such modifications on biological activity and physicochemical properties.

Application Development

Further exploration of potential applications in medicinal chemistry, agricultural science, and materials science is warranted. Specific areas of interest include:

-

Development of targeted therapeutic agents for specific diseases

-

Investigation of agricultural applications such as crop protection

-

Exploration of material science applications leveraging the triazine scaffold's stability

Synthetic Methodology Improvement

Development of more efficient and environmentally friendly synthetic routes for 5-Methoxy-1,2,4-triazine-6-methanamine and its derivatives would facilitate larger-scale production and broader application development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume